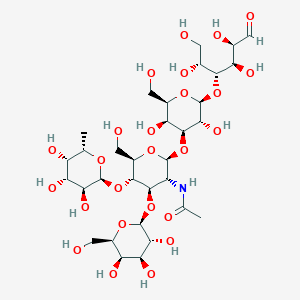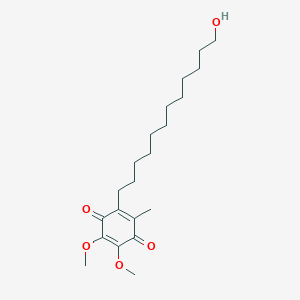
イデベノン
概要
説明
イデベノンは、1980年代に武田薬品工業株式会社によってアルツハイマー病などの認知症の治療のために開発されました . イデベノンは強力な抗酸化物質であり、ミトコンドリアの電子伝達鎖の重要な構成要素であり、細胞エネルギー産生において重要な役割を果たしています . 神経変性疾患、ミトコンドリア病、視覚障害など、さまざまな治療用途について研究されてきました .
製法
合成経路と反応条件
イデベノンは、コエンザイムQ10と11-ヒドロキシウンデカン酸を原料として合成することができます。 合成には、硫酸銅、酢酸銅、または炭酸銀などの金属塩触媒を用いた選択的塩素化と、酸素保護下での過酸化水素によるラジカルアルキル化が含まれます . 反応系は、抽出、洗浄、乾燥、減圧蒸留、カラムクロマトグラフィーにより、イデベノンの黄色の針状結晶を得ます .
工業的製法
イデベノンの工業的生産は、同様の合成経路に従いますが、大規模製造に最適化されています。 このプロセスには、コスト効率の高い触媒と試薬の使用が含まれ、反応条件は収率と純度を最大限に高めるために慎重に制御されます。 最終生成物は、結晶化とクロマトグラフィーを含む一連の精製手順によって得られます .
科学的研究の応用
Idebenone has been extensively studied for its potential therapeutic applications in various fields:
作用機序
生化学分析
Biochemical Properties
Idebenone increases the production of adenosine triphosphate (ATP), which is the main energy source for cells . It also inhibits lipoperoxide formation .
Cellular Effects
Idebenone has been studied for its potential use as a chemotherapeutic agent for Glioblastoma (GB), the most common and aggressive form of malignant primary brain tumor . It has been observed to decrease the viable cell number and enhance the cytotoxic effects of known anti-proliferative agents .
Molecular Mechanism
Idebenone likely exerts its effects through cell cycle dysregulation, as indicated by decreased p21 protein expression in GB cell lines . It also induces apoptosis, as confirmed by flow cytometric Annexin V/propidium iodide staining .
Temporal Effects in Laboratory Settings
In a study on Friedreich ataxia, a neurodegenerative disease associated with cardiomyopathy, Idebenone was found to delay the onset of cardiac functional alteration . It did not correct the Fe-S enzyme deficiency .
Dosage Effects in Animal Models
The antioxidant Idebenone has been observed to delay the cardiac disease onset, progression, and death of frataxin deficient animals by 1 week
Metabolic Pathways
Idebenone shows a high first pass metabolism resulting in conjugates of idebenone (glucuronides and sulphates (IDE-C)) and the Phase I metabolites QS10, QS6, and QS4 as well as their corresponding Phase II metabolites (glucuronides and sulphates (QS10+QS10-C, QS6+QS6-C, QS4+QS4-C)) .
Subcellular Localization
準備方法
Synthetic Routes and Reaction Conditions
Idebenone can be synthesized using coenzyme Q10 and 11-hydroxyundecanoic acid as starting materials. The synthesis involves selective chlorination using a metal salt catalyst such as copper sulfate, copper acetate, or silver carbonate, followed by radical alkylation with hydrogen peroxide under oxygen protection . The reaction system yields yellow needle-like crystals of idebenone through extraction, washing, drying, vacuum distillation, and column chromatography .
Industrial Production Methods
The industrial production of idebenone follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of cost-effective catalysts and reagents, and the reaction conditions are carefully controlled to maximize yield and purity. The final product is obtained through a series of purification steps, including crystallization and chromatography .
化学反応の分析
反応の種類
イデベノンは、酸化、還元、置換など、さまざまな化学反応を起こします。 イデベノンは、2電子還元プロセスによってイデベノール(IdBH2)に還元することができます . また、特定の条件下で、メトキシ基を他の官能基と交換することができる置換反応にも参加します .
一般的な試薬と条件
イデベノンを含む反応に使用される一般的な試薬には、酸化のための過酸化水素、塩素化のための金属触媒、還元反応のための還元剤などがあります . 反応は通常、最適な収率と生成物の安定性を確保するために、制御された温度と圧力条件下で行われます .
生成される主な生成物
イデベノンの反応から生成される主な生成物には、イデベノール(IdBH2)と、使用される特定の試薬と条件に応じて、さまざまな置換誘導体があります . これらの生成物は、イデベノンのコアベンゾキノン構造を保持していますが、化学的および生物学的特性が異なります。
科学研究への応用
イデベノンは、さまざまな分野における潜在的な治療用途について広く研究されてきました。:
類似化合物との比較
イデベノンは、しばしば他のキノン化合物、特にコエンザイムQ10(ユビキノン)と比較されます。 両方の化合物は、類似のベンゾキノン構造を共有していますが、イデベノンは、コエンザイムQ10の長いイソプレン側鎖と比較して、より短いヒドロキシデシル側鎖を持っています . この構造の違いにより、イデベノンはコエンザイムQ10よりも疎水性が低く、水溶性が高くなり、そのバイオアベイラビリティと薬物動態に影響を与えます . その他の類似の化合物には、イデベノンの還元型であるイデベノールと、さまざまな化学的および生物学的活性を示す、さまざまな置換ベンゾキノンが含まれます .
イデベノンは、抗酸化特性、ミトコンドリアの電子伝達活性、治療の可能性を組み合わせた独自の組み合わせにより、他のキノン化合物とは異なり、科学研究や医療用途に貴重な化合物となっています .
特性
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMMRGNQUBGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040678 | |
| Record name | Idebenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-27-9 | |
| Record name | Idebenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idebenone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | idebenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Idebenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDEBENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
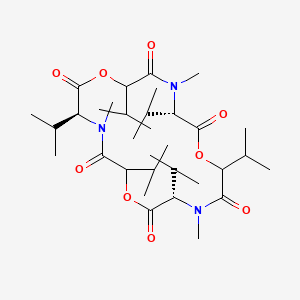

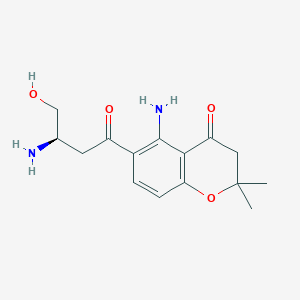
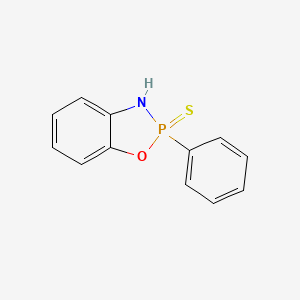
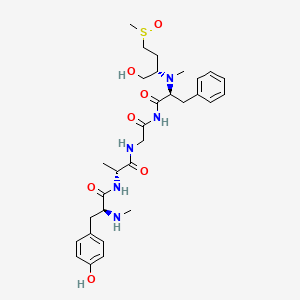


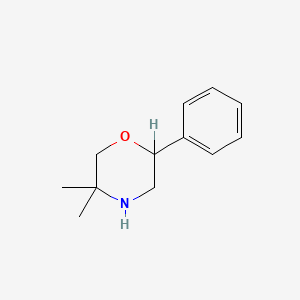
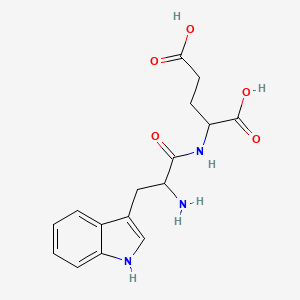
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)
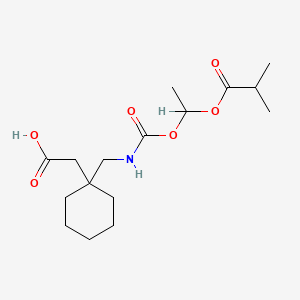
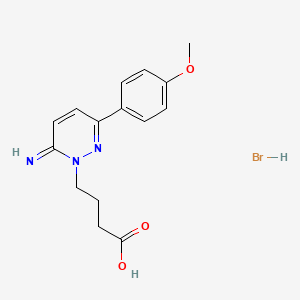
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
